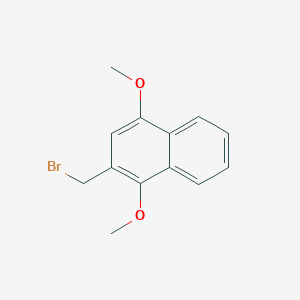

2-(Bromomethyl)-1,4-dimethoxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-1,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a derivative of naphthalene, where two methoxy groups are attached to the 1 and 4 positions, and a bromomethyl group is attached to the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,4-dimethoxynaphthalene typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is as follows:

Starting Material: 1,4-dimethoxynaphthalene.

Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature of around 60-80°C.

Isolation: The product, this compound, is isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-1,4-dimethoxynaphthalene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

Oxidation: Naphthalene derivatives with aldehyde or carboxylic acid groups.

Reduction: 1,4-dimethoxy-2-methylnaphthalene.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-(Bromomethyl)-1,4-dimethoxynaphthalene is as an intermediate in organic synthesis. It can undergo various chemical reactions, making it valuable for creating more complex organic molecules. The compound can participate in:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction allows for the introduction of diverse functional groups into the molecular framework.

- Oxidation and Reduction : The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids, or reduced to convert the bromomethyl group into a methyl group using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of potential drug candidates. Its ability to act as a building block in the synthesis of bioactive molecules makes it significant for pharmaceutical research. For instance:

- Anticancer Activity : Compounds structurally related to this compound have shown promising anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis via mitochondrial pathways.

- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Material Science

The compound also finds applications in material science. It serves as a precursor for synthesizing polymers and advanced materials with tailored properties. The incorporation of bromomethyl and methoxy functionalities can enhance the thermal stability and reactivity of polymers produced from this compound .

Chemical Biology

In chemical biology, this compound is used as a probe or building block for studying biological systems and molecular interactions. Its reactivity allows it to be employed in the design of molecular tools for investigating biochemical pathways and cellular processes.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxynaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparación Con Compuestos Similares

2-(Bromomethyl)-1,4-dimethoxynaphthalene can be compared with other bromomethyl-substituted naphthalenes and methoxy-substituted naphthalenes:

2-(Bromomethyl)naphthalene: Lacks the methoxy groups, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions.

1,4-Dimethoxynaphthalene: Lacks the bromomethyl group, making it less versatile for further functionalization through nucleophilic substitution.

2-(Chloromethyl)-1,4-dimethoxynaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it can undergo.

The uniqueness of this compound lies in its combination of electron-donating methoxy groups and a reactive bromomethyl group, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-(Bromomethyl)-1,4-dimethoxynaphthalene is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromomethyl group and two methoxy groups attached to a naphthalene ring. Its molecular formula is C12H11BrO2, and it has a molecular weight of approximately 265.12 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effect on Mycobacterium tuberculosis (Mtb) , the compound demonstrated growth inhibition within J774 A.1 macrophages. The results showed that treatment with the compound resulted in reduced bacterial load compared to controls, with a notable comparison to the first-line drug isoniazid (INH) used at 0.1 µM as a positive control .

| Compound | Concentration (µM) | Growth Inhibition (GI) |

|---|---|---|

| This compound | 0.50 | 1852 units |

| First-line drug INH | 0.10 | Significant reduction |

This data suggests that the compound may be effective against multidrug-resistant strains of Mtb, indicating its potential as a lead compound for further development in tuberculosis treatment.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The bromomethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and subsequent inhibition of replication.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways, affecting tumor growth and survival.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values in the low micromolar range .

Propiedades

IUPAC Name |

2-(bromomethyl)-1,4-dimethoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCKHNBFZNFJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.